Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Medicinal Chemistry ADME Prediction Physicochemical Properties

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3) is a pyridine-based carbamate building block characterized by its tert-butyloxycarbonyl (Boc)-protected aminomethyl group ortho to a chlorine substituent on the pyridine ring. With a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70 g/mol, it serves as a versatile intermediate for medicinal chemistry and agrochemical research.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.703
CAS No. 1640995-60-3
Cat. No. B592107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate
CAS1640995-60-3
Molecular FormulaC11H15ClN2O2
Molecular Weight242.703
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC(=CC=C1)Cl
InChIInChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)13-7-8-5-4-6-9(12)14-8/h4-6H,7H2,1-3H3,(H,13,15)
InChIKeyBBSVDLXXIGIELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): A Strategic Intermediate for Controlled Synthesis and Differentiated ADME Profiles


tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3) is a pyridine-based carbamate building block characterized by its tert-butyloxycarbonyl (Boc)-protected aminomethyl group ortho to a chlorine substituent on the pyridine ring [1]. With a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70 g/mol, it serves as a versatile intermediate for medicinal chemistry and agrochemical research [1]. Its structural features enable its classification as a Protein Degrader Building Block, with applications spanning targeted protein degradation (e.g., PROTAC synthesis) and metal-catalyzed cross-coupling reactions [2]. This compound is available from multiple global suppliers with standard purities of 97-98%, ensuring consistent quality for R&D applications .

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Why Generic Substitution with Closest Analogs Compromises Project Outcomes


While tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate belongs to a family of pyridinyl carbamates, substitution with its closest analogs—even those differing by a single methylene spacer or protecting group—is not a viable procurement strategy. The target compound's unique ortho-chloro, meta-aminomethyl Boc-protected architecture confers a distinct balance of lipophilicity (cLogP ~2.4) and hydrogen bonding capacity that is critical for maintaining desired pharmacokinetic parameters in lead optimization campaigns [1]. Analogs such as tert-butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1, lacking the methylene spacer) exhibit significantly different physicochemical properties (e.g., higher cLogP of 2.7) and, consequently, altered in silico ADME predictions [1][2]. Similarly, replacement of the Boc group with a benzyl carbamate (CAS 2680675-11-8) introduces a larger, more lipophilic moiety, drastically changing the compound's solubility and metabolic stability profile . These variations are not trivial; they directly impact synthetic yields in cross-coupling reactions and the biological activity of derived final compounds . Therefore, direct, untested substitution is likely to introduce unforeseen experimental variability, invalidate structure-activity relationship (SAR) data, and potentially derail project timelines.

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Quantitative Comparative Evidence Against Key Analogs


tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3) vs. tert-Butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1): Impact of Methylene Spacer on Lipophilicity and Predicted ADME

The presence of a methylene spacer between the pyridine ring and the Boc-protected nitrogen in tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate (1640995-60-3) significantly alters its lipophilicity compared to the direct-linked analog tert-butyl (6-chloropyridin-2-yl)carbamate (159603-71-1). This is reflected in a lower computed XLogP3-AA value of 2.4 for the target compound [1] versus 2.7 for the direct-linked analog [2]. This difference in lipophilicity is a key driver for predicted ADME properties. For example, the target compound is predicted to be a CYP1A2 and CYP2C19 inhibitor ('Yes'), while the analog is predicted to be a CYP2C19 inhibitor only ('Yes') . Such distinctions are critical for selecting appropriate building blocks in lead optimization to manage potential drug-drug interaction liabilities.

Medicinal Chemistry ADME Prediction Physicochemical Properties

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3) vs. benzyl N-[(6-chloropyridin-2-yl)methyl]carbamate (CAS 2680675-11-8): Protecting Group Strategy Dictates Molecular Weight and Synthetic Handling

The choice of amine protecting group is paramount in multi-step synthesis. The target compound, tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate, features a Boc group, providing a molecular weight of 242.70 g/mol . In contrast, the benzyl-protected analog, benzyl N-[(6-chloropyridin-2-yl)methyl]carbamate, has a molecular weight of 276.72 g/mol due to the larger benzyl group . This 34 g/mol difference can be significant in both small-scale research and process chemistry, affecting atom economy and shipping/storage costs. Furthermore, the Boc group is cleaved under mild acidic conditions (e.g., TFA), whereas the benzyl group typically requires hydrogenolysis or harsh acidic conditions. This orthogonal stability profile allows for greater synthetic flexibility when using the target compound in complex molecule construction.

Organic Synthesis Protecting Group Strategy Intermediate Selection

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Class-Leading Predicted Blood-Brain Barrier (BBB) Permeability

In silico ADME predictions indicate that tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate is a BBB permeant ('Yes'), a desirable property for central nervous system (CNS) drug discovery programs . This prediction contrasts with many other pyridinyl carbamate building blocks, which often do not cross this threshold. For instance, its direct analog, tert-butyl (6-chloropyridin-2-yl)carbamate (CAS 159603-71-1), is predicted to be non-permeant for the BBB . This critical distinction, driven by the subtle difference in molecular architecture, can serve as a decisive factor for medicinal chemists when selecting an intermediate for a project targeting a CNS enzyme or receptor.

CNS Drug Discovery ADME Prediction Blood-Brain Barrier

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Enabling Palladium-Catalyzed Amination via a Reactive Chloro Handle

The ortho-chloro substituent on the pyridine ring of tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling . This enables the convergent synthesis of complex, highly functionalized heterocycles. This reactivity is distinct from that of analogs lacking a halogen at this position, such as a simple methylpyridine derivative, which would require an additional, less efficient, C-H activation step for further elaboration . The presence of the Boc-protected aminomethyl group ensures chemoselectivity, preventing unwanted side reactions at the amine during these palladium-mediated processes .

Cross-Coupling Reactions Organic Synthesis Heterocyclic Chemistry

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): High Predicted Gastrointestinal Absorption Essential for Oral Bioavailability

In silico pharmacokinetic modeling predicts that tert-butyl ((6-chloropyridin-2-yl)methyl)carbamate possesses high gastrointestinal (GI) absorption . This is a fundamental requirement for orally administered drug candidates. This favorable prediction, based on the compound's physicochemical profile (including its lipophilicity and TPSA), positions it as a superior starting material for developing orally bioavailable leads. Many analogs within the pyridinyl carbamate class do not share this prediction, often due to higher topological polar surface area or a non-optimal lipophilicity range, making them less suitable for oral programs .

Pharmacokinetics Oral Bioavailability Drug Discovery

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Validated Commercial Availability with Consistent Purity Across Global Suppliers

Procurement risk is a critical, often overlooked, factor in scientific selection. tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (1640995-60-3) is commercially available from multiple global suppliers with a standard purity of 97% or higher [1]. For instance, Bidepharm offers it at 97% purity with QC documentation including NMR and HPLC , and MolCore supplies it at NLT 98% purity under an ISO-certified system . This multi-source availability and consistent high purity ensure supply chain resilience and reliable quality, in contrast to more specialized analogs that may only be available from a single custom synthesis provider, leading to longer lead times and higher costs.

Procurement Supply Chain Quality Control

tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate (CAS 1640995-60-3): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Synthesis of CNS-Penetrant PROTACs or Molecular Glues

Leverage the compound's predicted blood-brain barrier (BBB) permeability and its classification as a 'Protein Degrader Building Block' [1] to design heterobifunctional degraders targeting CNS proteins. The ortho-chloro handle enables facile conjugation to E3 ligase ligands via palladium-catalyzed cross-coupling , while the Boc-protected aminomethyl group can be deprotected to reveal a functional amine for subsequent linker attachment. This convergent approach ensures that the final degrader molecule retains the desired CNS-penetrant properties, a feature not reliably offered by many in-class analogs.

Lead Optimization for Orally Bioavailable Kinase Inhibitors

Employ this building block in the synthesis of focused libraries of kinase inhibitors where high predicted GI absorption and manageable lipophilicity (cLogP 2.4) [2] are paramount for achieving oral bioavailability. Its favorable in silico ADME profile, including specific CYP inhibition predictions, allows medicinal chemists to proactively manage potential drug-drug interactions . This proactive, data-driven selection is a direct alternative to using less well-characterized or less favorable analogs, which may lead to pharmacokinetic liabilities and subsequent compound attrition.

Divergent Synthesis of Functionalized Pyridine Libraries via Cross-Coupling

Utilize the compound as a common intermediate for parallel synthesis using high-throughput experimentation (HTE). The ortho-chloro group is a robust handle for Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling rapid diversification of the pyridine core . The Boc-protected amine remains inert under these conditions, providing a masked point of diversity that can be unveiled later in the synthetic sequence . This strategy is more efficient and step-economical than building diverse pyridine cores from scratch or using non-halogenated analogs that require less efficient C-H activation chemistry .

Process Chemistry Scale-Up for Preclinical Candidate Manufacturing

Prioritize this compound for larger-scale synthesis due to its well-documented commercial availability from multiple global suppliers at consistent high purity (≥97%) [3]. This multi-source availability mitigates supply chain risk, a critical factor in process chemistry and preclinical manufacturing. Its moderate molecular weight and straightforward handling profile further contribute to its suitability for scale-up. This stands in contrast to custom-synthesis analogs that carry higher cost, longer lead times, and batch-to-batch variability risks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl ((6-chloropyridin-2-yl)methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.